molecular formula C14H24N2O2 B8389587 tert-Butyl((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1'-cyclopropan]-3a-yl)carbamate

tert-Butyl((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1'-cyclopropan]-3a-yl)carbamate

Cat. No.: B8389587
M. Wt: 252.35 g/mol
InChI Key: NWJDJPXHOFIXRB-QMTHXVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using a diazo compound and an alkene.

    Construction of the spirocyclic framework: This step involves the formation of the spirocyclic structure through a cyclization reaction, often using a Lewis acid catalyst.

    Introduction of the carbamate group:

Industrial Production Methods

Industrial production of tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic framework or reduce functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies and the exploration of novel chemical reactivity.

Biology

In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals, particularly in the areas of oncology, neurology, and infectious diseases.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics, such as increased stability, flexibility, and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit enzyme activity, block receptor signaling, or interfere with nucleic acid function, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate
  • tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate analogs
  • Spirocyclic carbamates with different substituents

Uniqueness

The uniqueness of tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate lies in its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination imparts unique chemical and physical properties, such as increased stability, reactivity, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

tert-butyl N-[(3aS,6aR)-spiro[1,2,3,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,1'-cyclopropane]-3a-yl]carbamate

InChI

InChI=1S/C14H24N2O2/c1-12(2,3)18-11(17)16-14-8-13(4-5-13)6-10(14)7-15-9-14/h10,15H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m1/s1

InChI Key

NWJDJPXHOFIXRB-QMTHXVAHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CC3(CC3)C[C@@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)NC12CC3(CC3)CC1CNC2

Origin of Product

United States

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